molecular formula C21H7I4NO5S B1621528 Erythrosin-5-isothiocyanate CAS No. 90284-47-2

Erythrosin-5-isothiocyanate

Cat. No. B1621528
CAS RN: 90284-47-2
M. Wt: 893 g/mol
InChI Key: RUJDFARUCNPRBA-UHFFFAOYSA-N
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Description

Erythrosin-5-isothiocyanate is a derivative of Erythrosine . Erythrosine, also known as Red No. 3, is an organoiodine compound, specifically a derivative of fluorone . It is primarily used for food coloring .


Synthesis Analysis

Isothiocyanates, including Erythrosin-5-isothiocyanate, can be synthesized from primary amines under aqueous conditions . This synthetic process involves an in situ generation of a dithiocarbamate salt from the amine substrate by reacting with CS2 followed by elimination to form the isothiocyanate product with cyanuric acid as the desulfurylation reagent .


Chemical Reactions Analysis

Erythrosin-5-isothiocyanate labels Cys 549 as part of the low-affinity ATP binding site of Na+/K±ATPase . This suggests that it can participate in biochemical reactions involving ATP binding.

Scientific Research Applications

1. Labeling of ATP Binding Sites in Na+/K+-ATPase

Erythrosin 5′‐isothiocyanate (ErITC) has been used to label the low‐affinity ATP binding site of Na+/K+‐ATPase. Specific labeling with ErITC identified Cys549 as part of or close to this binding site, providing insights into the enzyme's structure and function (Linnertz et al., 1998).

2. Studying Molecular Mobility in Gelatin Films

ErITC was used as a probe to study molecular mobility in cold-cast gelatin films. Its phosphorescence intensity decay provided insights into the dynamic site heterogeneity within the gelatin matrix, indicating a distribution of probes among dynamically distinct sites (Lukasik & Ludescher, 2006).

3. Fluorescence Resonance Energy Transfer Studies

ErITC has been used in fluorescence resonance energy transfer studies to explore the oligomerization of erythrocyte Ca2+-ATPase. These studies demonstrated enzyme activation through oligomerization dependent on calcium concentrations, providing insights into the enzyme's regulatory mechanisms (Kosk-Kosicka et al., 1989).

4. Investigating Interactions with Erythrocyte Proteins

Research on the interactions between eosin 5-isothiocyanate (EITC) and human erythrocyte ghosts revealed insights into the binding mechanisms and conformational changes of band 3 proteins in erythrocytes (Sato et al., 1985).

5. Exploring Removal of Toxic Dyes

ErITC has been used in studies focusing on the removal of the toxic dye erythrosine using various adsorbents like hen feathers and waste materials. These studies contribute to understanding the environmental impact and remediation strategies for hazardous dyes (Gupta et al., 2006).

6. Potentiating Anticancer Drug Activity

ErITC analogs, like sulforaphane, have been studied for their role in enhancing the anticancer activity of drugs like 5-fluorouracil in cancer cell lines. This research has implications for developing novel cancer therapies (Milczarek et al., 2018).

7. Adsorption Studies for Wastewater Treatment

Investigations into the adsorption of erythrosine using waste materials like Bottom Ash and De-Oiled Soya offer valuable insights into the potential for these materials in treating wastewater contaminated with hazardous dyes (Mittal et al., 2006).

8. Exploring Erythrocyte Membrane Dynamics

ErITC has been utilized in studies to understand the lateral mobility and interactions of proteins like band 3 in the erythrocyte membrane. These insights are crucial for comprehending cellular membrane dynamics and function (Golan & Veatch, 1980).

Safety And Hazards

Erythrosin-5-isothiocyanate should be handled with care to avoid dust formation and inhalation . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of accidental ingestion, medical attention should be sought .

properties

IUPAC Name

3',6'-dihydroxy-2',4',5',7'-tetraiodo-6-isothiocyanatospiro[2-benzofuran-3,9'-xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H7I4NO5S/c22-12-4-10-18(14(24)16(12)27)30-19-11(5-13(23)17(28)15(19)25)21(10)9-2-1-7(26-6-32)3-8(9)20(29)31-21/h1-5,27-28H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJDFARUCNPRBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N=C=S)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)I)O)I)I)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H7I4NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376349
Record name Erythrosin-5-isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

893.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Erythrosin-5-isothiocyanate

CAS RN

90284-47-2
Record name Erythrosin-5-isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Erythrosin-5-isothiocyanate
Reactant of Route 2
Erythrosin-5-isothiocyanate
Reactant of Route 3
Erythrosin-5-isothiocyanate
Reactant of Route 4
Erythrosin-5-isothiocyanate
Reactant of Route 5
Reactant of Route 5
Erythrosin-5-isothiocyanate
Reactant of Route 6
Erythrosin-5-isothiocyanate

Citations

For This Compound
111
Citations
H Linnertz, H Kost, T Obsil, A Kotyk, E Amler… - FEBS …, 1998 - Wiley Online Library
The high‐affinity E 1 ATP site of Na + /K + ‐ATPase labeled with fluorescein 5′‐isothiocyanate and its E 2 ATP site labeled with erythrosin 5′‐isothiocyanate (ErITC), as was shown …
Number of citations: 14 febs.onlinelibrary.wiley.com
S Huang, S Negash, TC Squier - Biochemistry, 1998 - ACS Publications
Conditions that permit the selective modification of an ATP-protectable site on the Ca-ATPase in skeletal sarcoplasmic reticulum (SR) membranes using erythrosin isothiocyanate (Er-…
Number of citations: 15 pubs.acs.org
KV Simon-Lukasik, RD Ludescher - Food Hydrocolloids, 2004 - Elsevier
… Gelatin, a multifunctional food protein with an extended fibrous structure, was labeled at lysine residues with the triplet probe erythrosin-5-isothiocyanate. Measurements of erythrosin …
Number of citations: 58 www.sciencedirect.com
H Linnertz, P Urbanova, T Obsil, P Herman… - Journal of Biological …, 1998 - ASBMB
… Erythrosin 5′-isothiocyanate (ErITC) inactivated, in an E 1 ATP site-blocked enzyme (by FITC), the residual activity of the E 2 ATP site, namely K + -activated p-nitrophenylphosphatase …
Number of citations: 53 www.jbc.org
DW Martin, JR Sachs - Journal of Biological Chemistry, 2000 - ASBMB
… Other studies in which FITC labeled the high affinity site and erythrosin-5-isothiocyanate (ErITC) labeled the low affinity site led to the conclusion that the high and low affinity sites exist …
Number of citations: 36 www.jbc.org
M COKE, CJ RESTALL, EK MURRAY, D CHAPMAN - 1985 - portlandpress.com
… SR vcsicles have been labelled with the triplet probe, erythrosin5'-isothiocyanate, which covalently binds to the Ca2+ATPase. A Ca2+-induced change in the phosphorescence …
Number of citations: 0 portlandpress.com
B Mueller, M Zhao, IV Negrashov, R Bennett… - Biochemistry, 2004 - ACS Publications
… In previous TPA studies on this system using erythrosin 5‘-isothiocyanate (ErITC), we have shown that SERCA self-association is strongly correlated with the inhibition of enzymatic …
Number of citations: 41 pubs.acs.org
M Gregor, M Kubala, E Amler, J Mejsnar - Physiological research, 2003 - researchgate.net
… For fluorescence spectroscopy measurements, the CK molecule was double-labeled with IAF (5-iodoacetamidofluorescein) and ErITC (erythrosin 5'isothiocyanate). Measurement of …
Number of citations: 4 www.researchgate.net
I Pecht, E Ortega, TM Jovin - Biochemistry, 1991 - ACS Publications
… Labeling of the purified proteins with erythrosin-5'-isothiocyanate was carried out for 2 h at room temperature, pH 8, in the dark, with a dye/protein ratio of 6. Unreacted dye was …
Number of citations: 39 pubs.acs.org
E Amler, A Abbott, WJ Ball - Biophysical journal, 1992 - cell.com
… by measuring the fluorescence energy transfer between catalytic (a) subunits following sequential labeling with fluorescein 5'-isothiocyanate (FITC) and erythrosin 5'-isothiocyanate (…
Number of citations: 47 www.cell.com

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